Oxyquinoline sulfate is a chemical compound derived from oxyquinoline, a heterocyclic phenol known for its biocidal properties. It is primarily used in cosmetic formulations and as a stabilizer for hydrogen peroxide in hair care products. The safety and efficacy of oxyquinoline sulfate have been evaluated through various studies, highlighting its potential applications and regulatory considerations.
Oxyquinoline sulfate belongs to the class of organic compounds known as 8-hydroxyquinolines. It is classified under quinolines and derivatives, specifically as a sulfate salt of oxyquinoline. The chemical formula for oxyquinoline is , and it has several synonyms, including hydroxybenzopyridine and oxine. This compound is recognized for its role as a biocide, which helps eliminate bacteria and fungi in various applications .
The synthesis of oxyquinoline sulfate can be achieved through several methods involving the reaction of oxyquinoline with sulfuric acid or other sulfonating agents. One notable method includes the sulfonation of quinoline followed by hydrolysis to yield 8-hydroxyquinoline, which can then be converted to its sulfate form.
This process benefits from the use of catalysts such as methanol or ethanol, which can lower reaction temperatures and enhance yields while reducing costs .
The structure of oxyquinoline sulfate features a quinoline moiety with a hydroxyl group at the 8-position. Its molecular weight averages around 145.158 g/mol, with specific structural characteristics that contribute to its biological activity.
Oxyquinoline sulfate participates in various chemical reactions, often serving as an intermediate or active ingredient in formulations:
Oxyquinoline sulfate exhibits several key physical and chemical properties:
Studies have shown that oxyquinoline does not pose significant risks when used within established guidelines in cosmetics but requires careful monitoring for impurities and UV absorption data when used in leave-on products .
Oxyquinoline sulfate finds applications across various fields:
Oxyquinoline sulfate (C₁₈H₁₆N₂O₆S), the sulfate salt of 8-hydroxyquinoline, is primarily synthesized through two industrial routes: the Skraup reaction and direct sulfonation of quinoline.
The classical Skraup reaction involves condensing o-aminophenol with acrolein (generated in situ from glycerol dehydration) in concentrated sulfuric acid, with nitrobenzene as an oxidant [5]. Key reactions include:
A modern alternative is the sulfonation-neutralization route:
Table 1: Comparison of Industrial Synthesis Methods
Method | Key Reagents | Yield | Scalability | Key Limitation |
---|---|---|---|---|
Skraup Reaction | Glycerol, o-aminophenol | 60–75% | Moderate | Polymer byproducts [1] |
Sulfonation | Oleum, Quinoline | 90–95% | High | High-energy fusion step [4] |
Catalyst optimizations are critical. Adding methanol or isopropanol during alkali fusion reduces reaction temperatures by 40–50°C, lowering energy costs and equipment stress [4] .
Crude oxyquinoline sulfate contains impurities like unreacted precursors, isomers (e.g., 5- or 6-hydroxyquinoline), and polymeric byproducts. Advanced purification ensures >99% purity for research applications.
Polymer removal is achieved through pH-controlled precipitation:
Recrystallization follows using methanol (solvent-to-crude ratio of 1.2:1):
For ultra-high-purity applications (e.g., analytical standards), chromatographic methods are employed:
Table 2: Purification Techniques and Efficacy
Technique | Conditions | Key Impurity Removed | Purity Outcome |
---|---|---|---|
pH Precipitation | pH 3.85–3.9, 25–30°C | Polymeric residues | 97% crude purity |
Methanol Recrystallization | 1:1.2 ratio, ΔT=50→35°C | Organic isomers | 99% [1] |
HPLC Purification | Acetonitrile/water, pH 2.5 | All organics | >99.9% [4] |
Scaling oxyquinoline sulfate synthesis introduces three major challenges:
Polymer management during the Skraup reaction remains problematic. Acrolein intermediates undergo uncontrolled polymerization, consuming 10–15% of raw materials. Post-reaction purification requires precise pH adjustments at 3.85–3.9 to coagulate polymers, but this step reduces overall yield by 8–12% [1] [5].
Catalyst deactivation occurs in continuous sulfonation processes. Oleum sulfonators face sulfur trioxide (SO₃) depletion due to:
Byproduct valorization is essential for cost efficiency. Mother liquors from recrystallization contain 5–7% residual 8-HQ and metal catalysts (e.g., CuSO₄ from Skraup). Industrial solutions include:
Future synthesis improvements focus on flow chemistry systems to minimize polymer formation and biocatalytic routes using engineered Pseudomonas strains to hydroxylate quinoline, though yields remain <40% [4] [12].
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